

# Application Notes and Protocols for LY2857785 in DMSO

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Compound of Interest					
Compound Name:	LY2857785				
Cat. No.:	B608723	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **LY2857785** in Dimethyl Sulfoxide (DMSO) for use in various research applications. The protocols and data presented are intended to guide researchers in the effective use of this compound in their experiments.

**Compound Information** 

Compound Name	Synonyms	Molecular Formula	Molecular Weight	Primary Target
LY2857785	LY 2857785	C26H36N6O	448.61 g/mol	CDK9

Table 1: General Information for LY2857785.[1]

# **Solubility Data**

LY2857785 is readily soluble in DMSO. For optimal dissolution, sonication is recommended.[2]

Solvent	Solubility	Molar Concentration	Notes
DMSO	10 mg/mL	22.29 mM	Sonication is recommended to aid dissolution.[2]



Table 2: Solubility of LY2857785 in DMSO.

# Preparation of LY2857785 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of LY2857785 in DMSO.

#### Materials:

- LY2857785 powder
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated pipettes

#### Protocol:

- Aliquoting the Powder: Before opening, gently tap the vial containing LY2857785 powder to ensure all the powder is at the bottom.
- Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of LY2857785 required for your desired volume. For example, to prepare 1 mL of a 10 mM stock solution:
  - Mass (mg) = Molarity (mol/L) \* Volume (L) \* Molecular Weight (g/mol) \* 1000 (mg/g)
  - Mass (mg) = 0.010 mol/L \* 0.001 L \* 448.61 g/mol \* 1000 mg/g = 4.4861 mg
- Dissolution:
  - Carefully weigh the calculated amount of LY2857785 powder and place it in a sterile microcentrifuge tube.
  - Add the desired volume of anhydrous DMSO to the tube.



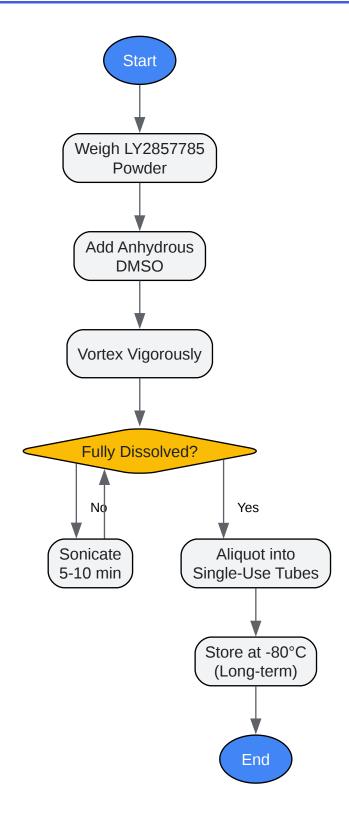
- Vortex the solution vigorously for 1-2 minutes.
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.

## Storage:

- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- For long-term storage, store the stock solution at -80°C for up to one year.[2] For short-term storage, the solution can be kept at -20°C for up to one month.

Experimental Workflow for Preparing LY2857785 Stock Solution





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Caption: Workflow for preparing **LY2857785** stock solution in DMSO.



# **Application Protocols**In Vitro Cell-Based Assays

For cell-based assays, the DMSO stock solution of **LY2857785** is serially diluted to the desired working concentrations in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically  $\leq$  0.5%) to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Protocol for Preparing Working Solutions:

- Thaw Stock Solution: Thaw the 10 mM LY2857785 stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it
  is advisable to first prepare an intermediate dilution. For example, dilute the 10 mM stock
  1:100 in cell culture medium to obtain a 100 μM intermediate stock.
- Final Dilution: Prepare the final working concentrations by serially diluting the intermediate stock in cell culture medium. For example, to prepare a 1 μM working solution from a 100 μM intermediate stock, perform a 1:100 dilution.

## In Vivo Animal Studies

For in vivo administration, a simple dilution of the DMSO stock in aqueous solutions is often not feasible due to the poor aqueous solubility of many small molecule inhibitors. Therefore, a formulation with co-solvents is typically required.

Example Formulation for Intravenous (i.v.) Administration:

One common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]

#### Materials:

- 10 mg/mL LY2857785 in DMSO stock solution
- PEG300



- Tween-80
- Sterile Saline (0.9% NaCl)

Protocol (for a final concentration of 1 mg/mL):[4]

- Start with the 10 mg/mL LY2857785 in DMSO stock solution.
- In a sterile tube, combine the following in a stepwise manner, ensuring complete mixing after each addition:
  - 10% DMSO stock solution (e.g., 100 μL for a 1 mL final volume)
  - 40% PEG300 (e.g., 400 μL)
  - 5% Tween-80 (e.g., 50 μL)
  - 45% Saline (e.g., 450 μL)
- Mix the final solution thoroughly until it is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[4]
- Administer the formulation to the animals as per the experimental design.

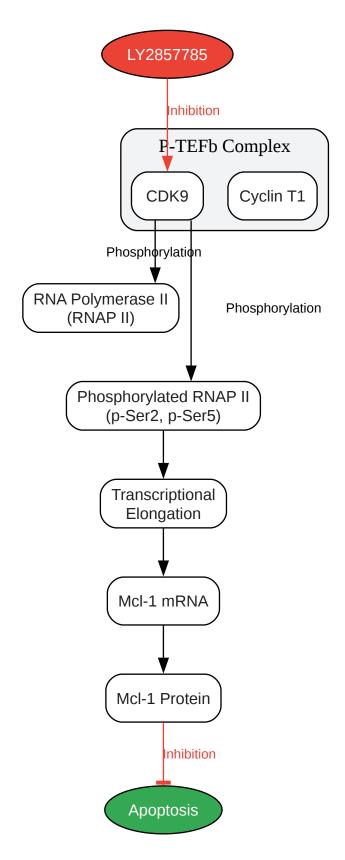
## **Signaling Pathway**

LY2857785 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][5] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[6] P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at serine 2 (Ser2) and serine 5 (Ser5) residues.[2][6] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.

By inhibiting CDK9, **LY2857785** prevents the phosphorylation of the RNAP II CTD.[1] This leads to a global downregulation of transcription, particularly affecting genes with short half-lives, such as the anti-apoptotic protein Mcl-1.[5] The reduction in Mcl-1 levels is a key mechanism through which **LY2857785** induces apoptosis in cancer cells.[1][5]



## Signaling Pathway of LY2857785 Action



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Caption: **LY2857785** inhibits CDK9, leading to reduced RNAP II phosphorylation and apoptosis.

## **Safety Precautions**

- LY2857785 is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- DMSO is a penetrant and can carry dissolved substances through the skin. Avoid direct contact with the skin and eyes.
- All procedures should be performed in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for LY2857785 and DMSO for complete safety information.

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